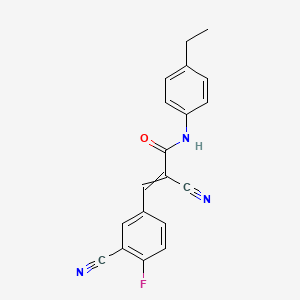

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide

Description

2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a cyano group at the α,β-unsaturated carbonyl position, a 3-cyano-4-fluorophenyl substituent, and a 4-ethylphenyl amide group. This compound belongs to a class of enamide derivatives known for their structural versatility and applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in polymer synthesis. The presence of electron-withdrawing groups (cyano, fluorine) enhances its electrophilic reactivity, while the ethyl group on the amide nitrogen may influence solubility and bioavailability .

Properties

IUPAC Name |

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O/c1-2-13-3-6-17(7-4-13)23-19(24)16(12-22)10-14-5-8-18(20)15(9-14)11-21/h3-10H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXNTDDAJDAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)F)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 3-cyano-4-fluorobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(3-cyano-4-fluorophenyl)acrylonitrile.

Amidation Reaction: The intermediate product is then reacted with 4-ethylphenylamine under acidic or basic conditions to yield the final compound, 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

The structural and functional attributes of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide can be contextualized against analogous compounds reported in the literature. Below is a detailed comparative analysis:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: The target compound’s dual cyano groups and fluorine atom amplify its electrophilicity, favoring Michael addition or nucleophilic aromatic substitution reactions. This contrasts with methoxy/ethoxy-substituted analogues, which prioritize solubility over reactivity .

- Amide Substituents : The 4-ethylphenyl group balances lipophilicity and steric effects, differing from 4-methylphenyl (smaller alkyl) or morpholinyl (polar heterocycle) variants .

Physicochemical Properties

- Melting Points: Cyano-rich compounds exhibit higher melting points (e.g., 5b: 292°C) due to strong dipole interactions, whereas ethyl/methoxy groups lower melting points via disrupted crystallinity .

- Solubility : The 4-ethylphenyl group likely enhances organic solvent solubility compared to sulfamoyl or morpholinyl derivatives, which favor aqueous media .

Biological Activity

2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity, including anti-inflammatory effects, cytotoxicity, and interaction with molecular targets, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is with a molecular weight of 307.36 g/mol. Its structure includes a cyano group and an ethyl-substituted phenyl group, contributing to its biological activity.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide exhibit anti-inflammatory effects. For instance, in vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations .

Table 1: In Vitro Effects on Cytokine Production

| Compound | Concentration (μM) | IL-1β Reduction (%) | TNFα Reduction (%) |

|---|---|---|---|

| JMPR-01 | 25 | 30 | 40 |

| JMPR-01 | 50 | 50 | 60 |

2. Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have demonstrated that the compound can induce apoptosis in a concentration-dependent manner. For example, cell viability assays revealed that at higher concentrations (≥50 μM), significant cytotoxic effects were observed against human cancer cell lines, suggesting potential for development as an anticancer agent .

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 45 | 65 |

| HeLa (Cervical) | 30 | 70 |

| A549 (Lung) | 55 | 60 |

3. Molecular Target Interaction

Molecular docking studies have identified key interactions between the compound and various enzymes involved in inflammatory pathways, including lipoxygenase (LOX), cyclooxygenase (COX), and inducible nitric oxide synthase (iNOS). These interactions suggest that the compound may inhibit these enzymes, thereby reducing inflammation .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Study on JMPR-01 : This compound demonstrated significant anti-inflammatory effects in animal models of induced paw edema and peritonitis, achieving reductions in edema comparable to dexamethasone control groups .

- In Silico Analysis : Docking studies indicated favorable binding affinities for LOX and COX enzymes, supporting the hypothesis that these compounds can modulate inflammatory responses through enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.